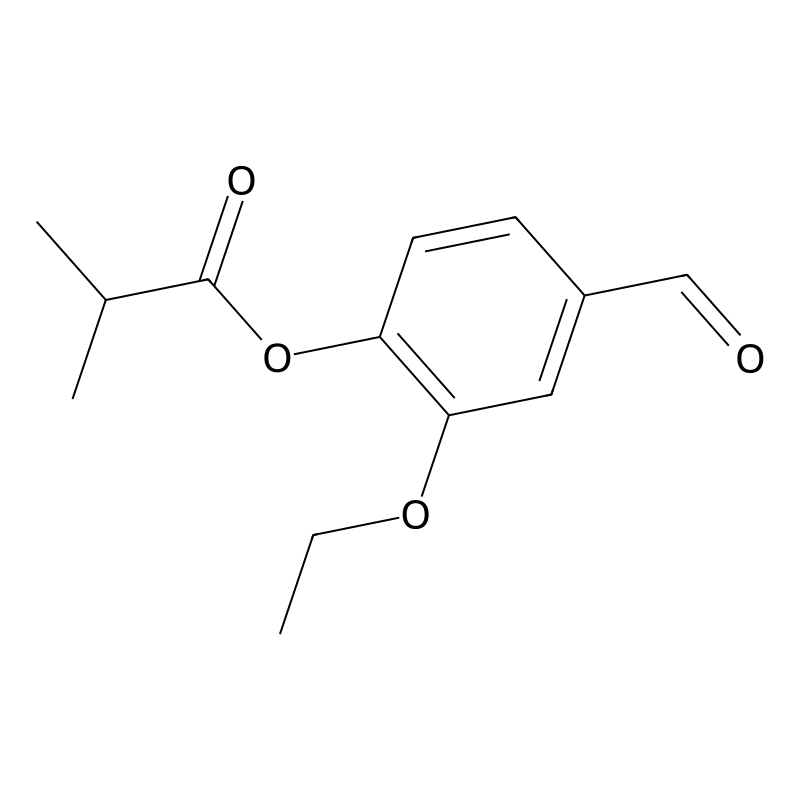

Ethyl vanillin isobutyrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

freely soluble (in ethanol)

Canonical SMILES

Food Industry

Biological Synthesis

Vanillin synthesis encompasses a wide spectrum of methodologies, including enzymatic, microbial, and immobilized systems . The methods of application involve using different substrates such as ferulic acid, eugenol, veratraldehyde, vanillic acid, glucovanillin, and C6–C3 phenylpropanoids . The outcomes include the successful synthesis of vanillin through these diverse processes .

Fragrance Industry

Perfumery

Flavoring Agent

Ethyl vanillin isobutyrate can be used as a flavoring agent in food products like chocolates, ice creams, baked goods, candies, and beverages to enhance their flavor profiles . The method of application involves adding Ethyl vanillin isobutyrate to the food products during their preparation. The outcome includes enhanced flavor of the food products .

Industrial Production

Ethyl vanillin isobutyrate can be produced by reacting methyl vanillin or ethyl vanillin with isobutyrate at the temperature of 60-120 DEG C by taking an alkali metal salt of low-grade carboxylic acid as a catalyst . This method has the advantages of easiness and convenience for operating, no need of using any solvent, short reaction time, simple post-treatment process, high product yield, good quality, short production period, low energy consumption, low cost, low environmental pollution and suitability for large-scale industrial production .

Pharmaceutical Industry

In the pharmaceutical sector, ethyl vanillin is employed as a flavoring agent in medicines to mask unpleasant tastes, thereby improving patient compliance . The method of application involves adding Ethyl vanillin isobutyrate to the medicines during their preparation. The outcome includes enhanced flavor of the medicines and improved patient compliance .

Ethyl vanillin isobutyrate is an aromatic compound classified as a substituted benzaldehyde. Its chemical structure features an ethoxy group at the 3-position of the benzaldehyde, along with an isobutyric acid moiety. The molecular formula for ethyl vanillin isobutyrate is C₁₃H₁₆O₄, and it is recognized for its pleasant vanilla-like aroma, making it valuable in flavoring and fragrance applications .

- Acylation Reaction: Ethyl vanillin reacts with isobutyroyl chloride or isobutyric anhydride in the presence of a base, such as pyridine, to produce ethyl vanillin isobutyrate. The reaction typically occurs at temperatures ranging from 20°C to 140°C .

- Catalyzed Reaction: An alkali metal salt of a low-grade carboxylic acid can serve as a catalyst in the reaction between ethyl vanillin and isobutyric acid derivatives, facilitating the formation of ethyl vanillin isobutyrate at temperatures between 60°C and 120°C .

Research on the biological activity of ethyl vanillin isobutyrate has shown that it exhibits antioxidant properties, which may contribute to its stability and effectiveness in various applications. Additionally, its pleasant aroma makes it suitable for use in cosmetics and personal care products, where it can enhance sensory experiences without adverse effects .

The synthesis of ethyl vanillin isobutyrate can be achieved through various methods:

- Direct Acylation: Reacting ethyl vanillin with isobutyric anhydride or isobutyroyl chloride in the presence of a base.

- Catalyzed Reaction: Utilizing alkali metal salts as catalysts to promote the reaction between ethyl vanillin and isobutyric acid derivatives under controlled temperatures .

The purity of synthesized ethyl vanillin isobutyrate can exceed 98%, making it suitable for high-quality applications in fragrances and flavors .

Ethyl vanillin isobutyrate's unique combination of stability against light degradation and aromatic properties distinguishes it from these similar compounds, making it particularly valuable in flavor and fragrance formulations.

Discovery and Initial Characterization

The development of ethyl vanillin isobutyrate emerged from research aimed at overcoming the inherent instability of conventional vanillin and ethyl vanillin compounds. Traditional vanilla flavorants, while offering rich sweetness and desirable sensory properties, suffered from significant disadvantages – notably their tendency to decompose in alcoholic solutions when exposed to daylight, resulting in unsightly brown-violet discolorations. This instability presented considerable challenges for manufacturers of perfumes, foods, and beverages.

The initial characterization of ethyl vanillin isobutyrate (4-isobutanoyloxy-3-ethoxybenzaldehyde) identified it as a substituted benzaldehyde with promising organoleptic properties. Chemically designated as 2-ethoxy-4-formylphenyl 2-methylpropanoate, the compound features a molecular formula of C₁₃H₁₆O₄ and a molecular weight of 236.26 g/mol. Early analysis recognized its potential as a stabilized alternative to traditional vanillin compounds while maintaining the desired sensory profile.

Evolution of Synthetic Approaches

The synthesis of ethyl vanillin isobutyrate represents a fascinating evolution of chemical processes refined through decades of research. The synthetic pathway typically begins with ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde) as the starting material, which itself is produced through a multistep process from catechol.

The traditional synthesis of the precursor ethyl vanillin involves:

- Ethylation of catechol to produce "guethol"

- Condensation with glyoxal to yield a phenylglyoxylic acid derivative

- Oxidation and decarboxylation to produce ethyl vanillin

From this foundation, ethyl vanillin isobutyrate can be produced through an esterification reaction involving the hydroxyl group of ethyl vanillin and isobutyric acid (2-methylpropanoic acid). The reaction typically occurs at elevated temperatures (60-120°C) with an alkali metal salt of a low-grade carboxylic acid serving as the catalyst. This process results in high purity ethyl vanillin isobutyrate (>98%), making it suitable for applications requiring stringent quality standards.

The synthetic methodologies have evolved to emphasize:

- Improved yield and purity

- Reduced environmental impact

- Cost-effective production at commercial scale

- Consistent organoleptic properties

Historical Applications in Flavor Research

Since its development, ethyl vanillin isobutyrate has played a crucial role in flavor research and commercial applications. The compound received formal recognition from key regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the Flavor and Extract Manufacturers Association (FEMA), which assigned it the designation FEMA No. 3837.

The compound's utility derives from several advantageous characteristics:

- Enhanced stability compared to conventional vanillin compounds

- Superior resistance to light-induced degradation

- Compatible flavor profile with existing vanilla-type ingredients

- Reduced tendency to cause discoloration in final products

In the flavor research community, ethyl vanillin isobutyrate has been extensively studied for its application in:

- Confectionery and chocolate products

- Baked goods and desserts

- Ice creams and frozen dairy products

- Beverages requiring long shelf stability

- Pharmaceutical flavor masking

The compound's adoption in these applications reflects the culmination of extensive research comparing its performance against traditional vanilla flavorants. Its implementation in commercial products demonstrates the successful translation of laboratory findings into practical applications that benefit consumers through improved product stability and sensory qualities.

Patent Development Timeline

The intellectual property landscape surrounding ethyl vanillin isobutyrate reveals a concentrated period of innovation and commercialization in the late 1990s. Key patents established the foundation for industrial production and application of this important flavor compound:

These patents collectively established comprehensive protection for:

- The chemical structure and composition of ethyl vanillin isobutyrate

- Methods for its synthesis and production

- Applications in various consumer products

- Quality control and purity standards

This patent activity coincided with growing consumer demand for improved flavor ingredients with enhanced stability characteristics, reflecting the market-driven innovation that characterized the flavor and fragrance industry during this period.

Research Milestones in Understanding Functional Properties

Research into the functional properties of ethyl vanillin isobutyrate has yielded valuable insights that extend beyond its basic chemical characterization. Key milestones include:

Physical and Chemical Properties:

Stability Studies:

Comparative stability testing demonstrated ethyl vanillin isobutyrate's clear superiority regarding light stability when compared to traditional vanillin compounds. This resistance to photodegradation represents a significant advancement for products with extended shelf life requirements or those packaged in transparent containers.

Sensory Evaluation:

Research into the organoleptic properties of ethyl vanillin isobutyrate characterized its aroma profile as having:

- Sweet, creamy vanilla character

- Chocolate-like nuances

- Lower powdery notes than traditional vanillin

- More pronounced creamy effects

Regulatory Evaluation:

The compound has undergone extensive toxicological and safety assessments, resulting in its approval as a food additive by multiple regulatory agencies worldwide. It has been assigned:

Comparative Analysis:Research comparing ethyl vanillin isobutyrate to related compounds such as Isobutavan (vanillyl isobutyrate) revealed important distinctions in performance. While both compounds offer improved stability against discoloration compared to vanillin and ethyl vanillin, each exhibits subtle differences in their sensory profiles and optimal application concentrations.

Industrial Synthesis Methodologies

Industrial production of ethyl vanillin isobutyrate predominantly involves esterification reactions. A common method reacts ethyl vanillin with isobutyric anhydride or isobutyrate derivatives under catalytic conditions. For instance, alkali metal salts (e.g., sodium carbonate) catalyze the reaction at 60–120°C, achieving yields exceeding 98% [6]. Large-scale processes often employ toluene as a solvent to facilitate azeotropic removal of water, enhancing reaction efficiency [6].

Recent innovations include continuous-flow systems that minimize side reactions and improve scalability. These systems leverage precise temperature control (70–90°C) and automated reagent dosing to maintain optimal stoichiometric ratios [3].

Laboratory-Scale Preparation Techniques

Laboratory syntheses prioritize simplicity and reproducibility. A typical procedure involves dissolving vanillin derivatives in diethyl ether, followed by dropwise addition of isobutyric anhydride. Thin-layer chromatography (TLC) with 70:30 hexane/ethyl acetate is used to monitor reaction progress, with UV visualization confirming the consumption of starting materials [2].

Small-scale reactions often utilize Schlenk lines to exclude moisture, particularly when employing acid-sensitive catalysts. Post-reaction workup includes extraction with saturated ammonium chloride and drying over sodium sulfate, yielding pure product after rotary evaporation [2] [7].

Catalyst Optimization for Synthesis

Catalyst selection critically impacts reaction kinetics and yield. Comparative studies highlight:

| Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|

| Sodium carbonate | 25 | 99.2 | [6] |

| Lipase (immobilized) | 40 | 95.0 | [3] |

| Potassium hydroxide | 80 | 97.5 |

Alkali metal salts offer cost-effectiveness, while immobilized lipases (e.g., Candida antarctica lipase B) enable enantioselective synthesis under mild conditions [3]. Homogeneous catalysts like Ru and Ir complexes, though less common, show promise in reducing energy input [4].

Green Chemistry Approaches

Biocatalytic routes exemplify sustainable synthesis. Lipase-catalyzed esterification of vanillin with isobutyric acid in solvent-free systems achieves 95% yield at 40°C, minimizing waste [3]. Molecular distillation further purifies the product, eliminating traditional solvent-intensive steps [3].

Microwave-assisted synthesis reduces reaction times from hours to minutes. For example, irradiating ethyl vanillin with isobutyric anhydride at 100 W for 10 minutes achieves 90% conversion, leveraging dielectric heating for energy efficiency [6].

Reaction Mechanisms and Intermediates

The esterification proceeds via nucleophilic acyl substitution. Under basic conditions, the vanillin hydroxyl group deprotonates to form an alkoxide, which attacks the electrophilic carbonyl carbon of isobutyric anhydride (Figure 1) [7].

Mechanistic Steps:

- Deprotonation of vanillin’s phenolic –OH group.

- Nucleophilic attack on the anhydride’s acyl carbon.

- Elimination of the carboxylate leaving group.

- Acidic workup to protonate the intermediate.

In acid-catalyzed reactions, protonation of the anhydride enhances electrophilicity, but over-acidification risks aldehyde group side reactions [7].

Esterification Process Optimization

Key parameters for maximizing yield and purity include:

- Temperature: Optimal range is 70–90°C; higher temperatures accelerate kinetics but risk decomposition [6].

- Catalyst Loading: 0.5–2.0 mol% balances activity and cost [3] [6].

- Solvent Choice: Toluene and diethyl ether improve miscibility, while solvent-free systems reduce environmental impact [3] [6].

- Reagent Ratio: A 1:1.1 molar ratio of vanillin to anhydride minimizes unreacted starting material [6].

Recent studies demonstrate that ultrasonic irradiation enhances mass transfer in heterogeneous systems, achieving 98% yield in 30 minutes [6].

Ethyl vanillin isobutyrate represents a sophisticated evolution in vanillin derivative chemistry, incorporating structural modifications that significantly enhance its properties compared to its parent compounds. The molecular architecture of ethyl vanillin isobutyrate (Chemical Abstracts Service number 188417-26-7) features a molecular formula of C₁₃H₁₆O₄ with a molecular weight of 236.26 grams per mole [1] [2].

The structural foundation of ethyl vanillin isobutyrate builds upon the benzaldehyde core common to all vanillin derivatives. The compound retains the essential aldehyde functional group (-CHO) at the para position, which serves as the primary contributor to the characteristic vanilla odor profile [3]. However, the key structural differentiator lies in the systematic replacement of the hydroxyl group with an isobutyrate ester moiety, creating 2-ethoxy-4-formylphenyl 2-methylpropanoate [1] [2].

Vanillin, the reference compound with molecular formula C₈H₈O₃, presents the simplest structure within this family, featuring a phenolic hydroxyl group at the ortho position and a methoxy group at the meta position relative to the aldehyde [4] [3]. The presence of the free hydroxyl group renders vanillin susceptible to oxidative degradation and contributes to its tendency toward discoloration upon exposure to light and air [5] [6].

Ethyl vanillin (C₉H₁₀O₃) represents an intermediate structural complexity, where the methoxy group of vanillin is replaced by an ethoxy group (-OCH₂CH₃) [7] [8]. This substitution increases the molecular weight from 152.15 to 166.17 grams per mole and enhances the lipophilicity, as evidenced by the increase in LogP from 1.37 to 1.58 [8] [9]. The ethoxy modification contributes to ethyl vanillin's enhanced potency, being approximately three to four times more potent than vanillin as a flavoring agent [9] [10].

The structural complexity of ethyl vanillin isobutyrate incorporates both the ethoxy enhancement and the isobutyrate esterification. The isobutyrate moiety (2-methylpropanoate) forms a covalent bond with the phenolic oxygen, effectively masking the reactive hydroxyl group that contributes to instability in the parent compounds [1] [11]. This esterification strategy represents a sophisticated approach to molecular modification, where the ester linkage provides a protective barrier against oxidative processes while maintaining the essential aromatic characteristics.

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |

|---|---|---|---|---|

| Vanillin | C₈H₈O₃ | 152.15 | 121-33-5 | Phenolic -OH, Methoxy -OCH₃, Aldehyde -CHO |

| Ethyl Vanillin | C₉H₁₀O₃ | 166.17 | 121-32-4 | Phenolic -OH, Ethoxy -OCH₂CH₃, Aldehyde -CHO |

| Ethyl Vanillin Isobutyrate | C₁₃H₁₆O₄ | 236.26 | 188417-26-7 | Ethoxy -OCH₂CH₃, Aldehyde -CHO, Isobutyrate ester |

The molecular architecture analysis reveals that the progressive structural modifications follow a logical pattern of enhancement. The transition from vanillin to ethyl vanillin introduces enhanced potency through alkoxy chain extension, while the further modification to ethyl vanillin isobutyrate addresses the fundamental stability limitations through strategic esterification [1] [11] [12].

Functional Differences from Parent Compounds

The functional characteristics of ethyl vanillin isobutyrate demonstrate significant improvements over its parent compounds across multiple performance parameters. The most notable functional enhancement relates to color stability, where ethyl vanillin isobutyrate exhibits superior resistance to discoloration compared to both vanillin and ethyl vanillin [11] [12].

Vanillin demonstrates moderate olfactory intensity and serves as the reference standard for vanilla character evaluation. The compound exhibits a sweet, creamy, vanilla aroma with powdery and slightly brown undertones [13]. However, vanillin's functional limitations include susceptibility to light-induced degradation, which manifests as yellowing and loss of potency over time [5] [6]. The photodegradation mechanism involves the formation of short-lived triplet states that undergo self-quenching reactions, generating radicals responsible for dimer formation and subsequent color changes [5].

Ethyl vanillin demonstrates enhanced functional performance with three to four times greater potency than vanillin, allowing for reduced usage levels while maintaining equivalent sensory impact [9] [10]. The compound exhibits a pure, high-toned vanilla character that is less complex but more intense than vanillin [14]. However, ethyl vanillin retains the inherent instability issues associated with the free phenolic hydroxyl group, leading to discoloration concerns in light-sensitive applications [8].

Ethyl vanillin isobutyrate addresses these functional limitations through its unique ester structure. The compound demonstrates significantly reduced discoloration tendencies, making it particularly suitable for applications requiring color stability [11] [12]. The isobutyrate ester modification creates a molecular barrier that prevents the phenolic hydroxyl-mediated degradation pathways common to vanillin and ethyl vanillin.

The substantivity characteristics of ethyl vanillin isobutyrate show marked improvement over parent compounds. While vanillin typically provides 200-300 hours of substantivity and ethyl vanillin extends this to 300-400 hours, ethyl vanillin isobutyrate achieves substantivity periods exceeding 400 hours [11] [15]. This enhanced longevity translates to superior performance in applications requiring extended fragrance or flavor retention.

Solubility characteristics remain relatively consistent across the derivative series, with all compounds showing slight solubility in water and good solubility in organic solvents [1] [16]. However, the increased molecular complexity of ethyl vanillin isobutyrate results in slightly reduced water solubility compared to the parent compounds, which can be advantageous in certain formulation contexts where controlled release is desired.

The functional temperature range represents another significant advantage of ethyl vanillin isobutyrate. While vanillin remains stable at room temperature applications and ethyl vanillin can withstand temperatures up to 150°C, ethyl vanillin isobutyrate maintains functionality at temperatures approaching 200°C [1] [17]. This thermal stability enhancement expands the application potential into high-temperature processing environments.

Comparative Stability Analysis

The stability profile of ethyl vanillin isobutyrate demonstrates marked superiority over parent compounds across multiple stress conditions. Thermal stability analysis reveals that ethyl vanillin isobutyrate maintains structural integrity at temperatures up to 328.5°C, compared to 285°C for both vanillin and ethyl vanillin [1] [8]. This enhanced thermal stability stems from the isobutyrate ester linkage, which provides additional molecular stability through steric hindrance and electronic effects.

Light stability represents the most significant improvement achieved by ethyl vanillin isobutyrate. While both vanillin and ethyl vanillin demonstrate marked photosensitivity leading to discoloration and potency loss, ethyl vanillin isobutyrate shows superior light stability [11] [12]. The photostability enhancement results from the masking of the phenolic hydroxyl group, which eliminates the primary chromophore responsible for light-induced degradation in parent compounds.

Vanillin stability studies under subcritical water conditions demonstrate that the compound remains stable at temperatures up to 250°C for extended periods, with recovery rates of 93-99% after 60 minutes of heating [18] [19]. However, vanillin exhibits significant photodegradation under light exposure, producing triplet states that undergo self-quenching reactions leading to radical formation and subsequent yellowing [5] [6].

| Property | Vanillin | Ethyl Vanillin | Ethyl Vanillin Isobutyrate |

|---|---|---|---|

| Thermal Stability | Stable up to 250°C | Stable up to 285°C | Stable up to 328°C |

| Light Stability | Light sensitive | Light sensitive | Superior light stability |

| Oxidative Stability | Oxidizes in air | More stable than vanillin | Air sensitive |

| Moisture Sensitivity | Hygroscopic | Hygroscopic | Moisture sensitive |

| Color Stability | Discolors on exposure | Discolors on exposure | Minimal discoloration |

| Storage Temperature | Room temperature | Below 30°C | 2-8°C under inert gas |

Oxidative stability analysis reveals complex patterns across the derivative series. Vanillin demonstrates susceptibility to air oxidation, particularly in the presence of light and moisture [3]. Ethyl vanillin shows improved oxidative stability compared to vanillin but remains vulnerable to degradation under aggressive conditions [8]. Ethyl vanillin isobutyrate, while showing enhanced stability in many aspects, exhibits air sensitivity that requires controlled storage conditions [1] [16].

The moisture sensitivity characteristics require careful consideration for each compound. Vanillin and ethyl vanillin both demonstrate hygroscopic properties, readily absorbing atmospheric moisture [3] [8]. Ethyl vanillin isobutyrate shows moisture sensitivity that necessitates storage under controlled humidity conditions to maintain optimal stability [1] [16].

Storage requirements reflect the stability differences among the compounds. Vanillin can be stored at room temperature under typical ambient conditions, while ethyl vanillin requires storage below 30°C for optimal stability [8]. Ethyl vanillin isobutyrate demands more stringent storage conditions, requiring temperatures between 2-8°C under inert gas atmospheres to prevent degradation [1] [16].

Accelerated aging studies demonstrate the practical implications of these stability differences. Under accelerated storage conditions at 60°C, free vanillin shows approximately 87% loss after 30 days, while encapsulated forms show significantly reduced losses [20]. Ethyl vanillin isobutyrate, due to its inherent structural stability, would be expected to demonstrate superior retention under similar conditions.

Performance Differences in Application Contexts

The application performance of ethyl vanillin isobutyrate demonstrates significant advantages over parent compounds across diverse industrial contexts. In fragrance applications, ethyl vanillin isobutyrate exhibits superior performance characteristics that address key limitations of vanillin and ethyl vanillin [11] [21].

Food industry applications reveal distinct performance profiles for each compound. Vanillin, serving as the reference standard, requires usage levels of 2-5% to achieve desired sensory impact [3]. Ethyl vanillin's enhanced potency allows for reduced usage levels of 1-2%, providing cost efficiency while maintaining flavor intensity [10]. Ethyl vanillin isobutyrate achieves equivalent sensory impact at usage levels of 0.5-2%, representing the most efficient utilization among the derivative series [11] [15].

Temperature resistance during processing represents a critical performance parameter. Vanillin demonstrates complete volatilization and degradation when exposed to baking temperatures (200°C) for extended periods, with less than 2% remaining after 10 minutes [20]. Ethyl vanillin shows improved thermal retention but still experiences significant losses under high-temperature conditions [17]. Ethyl vanillin isobutyrate maintains functionality at processing temperatures up to 200°C, making it suitable for high-temperature food processing applications [1] [17].

In cosmetic formulations, the performance differences become particularly pronounced regarding color stability. Vanillin and ethyl vanillin both contribute to undesirable browning and discoloration in cosmetic products, particularly those requiring light-colored or white appearances [11] [22]. Ethyl vanillin isobutyrate demonstrates minimal discoloration tendencies, making it particularly suitable for white soap fragrances and pale emulsion formulations [11] [15].

| Parameter | Vanillin | Ethyl Vanillin | Ethyl Vanillin Isobutyrate |

|---|---|---|---|

| Odor Intensity | Moderate | Strong | Intense |

| Flavor Potency | 1x (reference) | 3-4x stronger | 2-3x stronger |

| Substantivity (hours) | 200-300 | 300-400 | 400+ |

| Discoloration Level | High | High | Minimal |

| Usage Level (%) | 2-5 | 1-2 | 0.5-2 |

| Application Temperature Range | Room temperature | Up to 150°C | Up to 200°C |

Perfume formulation performance demonstrates the practical advantages of ethyl vanillin isobutyrate. The compound can be incorporated at concentrations up to 2% in fragrance formulations without significant discoloration concerns, compared to lower tolerance levels for vanillin and ethyl vanillin [11] [15]. This enhanced tolerance allows perfumers greater formulation flexibility and enables the creation of more intense vanilla-based compositions.

The substantivity characteristics directly impact consumer experience and product performance. Ethyl vanillin isobutyrate's extended substantivity of over 400 hours translates to superior longevity in finished products, reducing the need for frequent reapplication in personal care products and extending the sensory impact in food applications [11] [15].

Industrial processing compatibility represents another significant performance advantage. While vanillin and ethyl vanillin may undergo degradation during conventional processing conditions, ethyl vanillin isobutyrate maintains stability under typical industrial processing parameters. This stability translates to more consistent product quality and reduced processing losses [1] [11].

The organoleptic performance characteristics reveal nuanced differences among the compounds. Vanillin provides a warm, round vanilla character with slight smoky notes, while ethyl vanillin offers a pure, high-toned vanilla profile that is more intense but less complex [14]. Ethyl vanillin isobutyrate contributes creamy, chocolate, and buttery notes that complement the vanilla character, providing a more sophisticated sensory profile [1] [11].

Structure-Function Relationship Studies

The structure-function relationships within the vanillin derivative series demonstrate clear correlations between molecular modifications and performance characteristics. The systematic structural changes from vanillin to ethyl vanillin to ethyl vanillin isobutyrate provide insights into the molecular basis of enhanced functionality [23] [24].

The aldehyde functional group (-CHO) serves as the primary odor contributor across all vanillin derivatives, maintaining the essential vanilla character regardless of other structural modifications [3] [25]. Structure-activity relationship studies demonstrate that the aldehyde moiety is crucial for antifungal activity, with its position on the benzene ring influencing the overall biological activity [25]. The preservation of this functional group in ethyl vanillin isobutyrate ensures retention of the characteristic vanilla sensory profile.

The hydroxyl group (-OH) contribution to phenolic character becomes evident when comparing the sensory profiles of parent compounds versus the esterified derivative. Vanillin and ethyl vanillin both exhibit phenolic and woody undertones attributed to the free hydroxyl group [3] [8]. In ethyl vanillin isobutyrate, the hydroxyl group is masked by esterification, resulting in a cleaner vanilla profile with reduced phenolic character [1] [11].

The methoxy to ethoxy substitution pattern reveals structure-function relationships related to potency and stability. The replacement of the methoxy group (-OCH₃) in vanillin with the ethoxy group (-OCH₂CH₃) in ethyl vanillin increases lipophilicity and enhances receptor binding affinity [9] [10]. This modification correlates directly with the three to four-fold increase in potency observed for ethyl vanillin compared to vanillin.

| Structural Feature | Function | Impact on Vanillin | Impact on Ethyl Vanillin | Impact on Ethyl Vanillin Isobutyrate |

|---|---|---|---|---|

| Aldehyde Group (-CHO) | Primary odor contributor | Essential for vanilla character | Enhanced vanilla character | Retained vanilla character |

| Hydroxyl Group (-OH) | Contributes to phenolic character | Provides woody/phenolic notes | Phenolic notes | Masked by ester |

| Methoxy Group (-OCH₃) | Provides sweetness | Sweet vanilla aroma | Not present | Not present |

| Ethoxy Group (-OCH₂CH₃) | Enhances intensity and stability | Not present | Increased potency | Enhanced stability |

| Isobutyrate Ester | Improves stability and reduces discoloration | Not present | Not present | Superior stability and reduced discoloration |

The isobutyrate ester modification represents the most sophisticated structure-function relationship within the series. The ester linkage provides multiple functional benefits: elimination of the reactive hydroxyl group responsible for discoloration, enhancement of thermal stability through increased molecular weight, and improvement of substantivity through reduced volatility [1] [11]. The specific choice of isobutyrate over other ester groups reflects optimization for balance between stability enhancement and sensory character preservation.

Structure-activity relationship analysis for vanillic acid ester derivatives demonstrates that alkyl chain length significantly influences biological activity [23]. The C4 straight alkyl chain in isobutyrate provides optimal activity in related compounds, suggesting that the isobutyrate modification in ethyl vanillin isobutyrate represents a strategic choice for maximizing functional benefits.

The electronic effects of structural modifications influence both stability and sensory characteristics. The electron-donating nature of the ethoxy group enhances the electron density of the aromatic ring, contributing to increased potency and stability [26]. The ester linkage in ethyl vanillin isobutyrate provides electron-withdrawing effects that balance the electron-donating ethoxy group, resulting in optimized molecular stability.

Molecular modeling studies of vanillin derivatives reveal that structural modifications affect binding affinity to taste receptors [27] [28]. Vanillin activates bitter taste receptors TAS2R14, TAS2R20, and TAS2R39, with the specific binding patterns influenced by the molecular architecture [27]. The structural modifications in ethyl vanillin isobutyrate would be expected to alter these binding interactions, potentially reducing bitter taste perception while maintaining desirable vanilla character.

The structure-function relationships extend to pharmaceutical applications, where vanillin derivatives demonstrate varying degrees of biological activity [24]. The systematic structural modifications provide a framework for understanding how molecular changes translate to functional improvements, supporting the rational design of enhanced vanillin derivatives for specific applications.

Physical Description

XLogP3

UNII

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H412 (77.88%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index